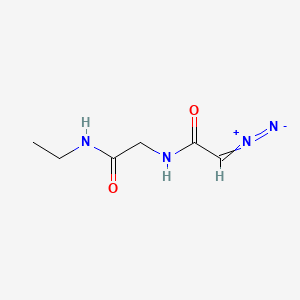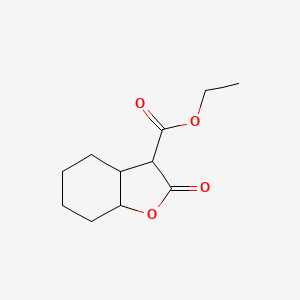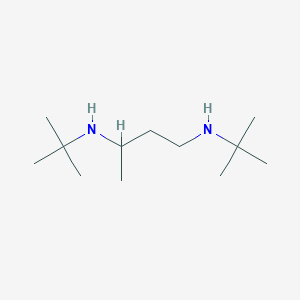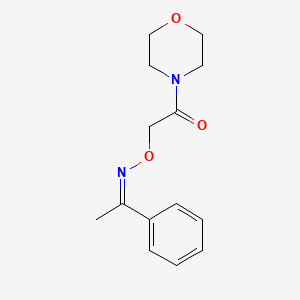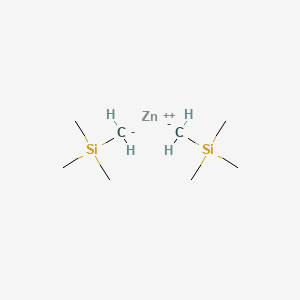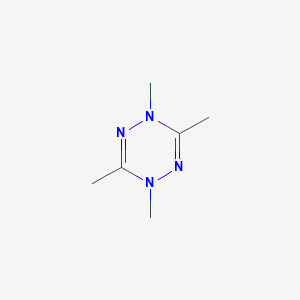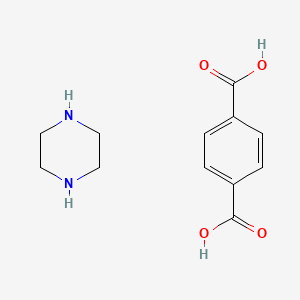![molecular formula C10H28N4O7P2S2 B14665485 [ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate CAS No. 37031-95-1](/img/structure/B14665485.png)
[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate; ethyl carbamimidothioate is a complex organophosphorus compound This compound is notable for its unique structure, which includes both phosphoryl and carbamimidothioate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate; ethyl carbamimidothioate typically involves multiple steps. One common method includes the alkylation of triethyl phosphonoacetate followed by reduction and subsequent reactions to introduce the desired functional groups . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize byproducts. Techniques such as liquid chromatography and mass spectrometry are often employed to monitor the reaction progress and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
[Ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate; ethyl carbamimidothioate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while reduction can lead to the formation of simpler phosphine compounds .
Wissenschaftliche Forschungsanwendungen
[Ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate; ethyl carbamimidothioate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate; ethyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in phosphorylation reactions, modifying the activity of enzymes and other proteins. The carbamimidothioate group can interact with nucleophiles, leading to the formation of stable complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphite: Similar in structure but lacks the carbamimidothioate group.
Ethyl phosphorodithioate: Contains sulfur atoms, making it more reactive in certain conditions.
Triethyl phosphate: A simpler phosphate ester without the additional functional groups.
Uniqueness
What sets [ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate; ethyl carbamimidothioate apart is its combination of phosphoryl and carbamimidothioate groups, which confer unique reactivity and versatility in various applications .
Eigenschaften
CAS-Nummer |
37031-95-1 |
|---|---|
Molekularformel |
C10H28N4O7P2S2 |
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate |
InChI |
InChI=1S/C4H12O7P2.2C3H8N2S/c1-3-9-12(5,6)11-13(7,8)10-4-2;2*1-2-6-3(4)5/h3-4H2,1-2H3,(H,5,6)(H,7,8);2*2H2,1H3,(H3,4,5) |
InChI-Schlüssel |
WZXVXTFCXYRSPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(O)OP(=O)(O)OCC.CCSC(=N)N.CCSC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


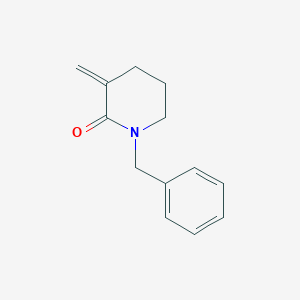
![5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid](/img/structure/B14665415.png)
